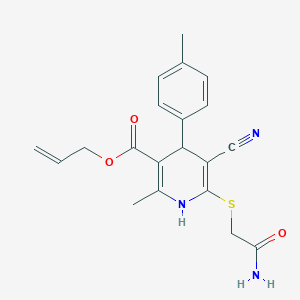

6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-p-tolyl-1,4-dihydro-pyridine-3-carboxylic acid allyl ester

Description

6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-p-tolyl-1,4-dihydro-pyridine-3-carboxylic acid allyl ester is a complex organic compound characterized by its pyridine ring structure and various functional groups, including a carbamoylmethylsulfanyl group, a cyano group, and an allyl ester group

Properties

IUPAC Name |

prop-2-enyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-4-9-26-20(25)17-13(3)23-19(27-11-16(22)24)15(10-21)18(17)14-7-5-12(2)6-8-14/h4-8,18,23H,1,9,11H2,2-3H3,(H2,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFMMMYEMRSVRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OCC=C)C)SCC(=O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch-Type Cyclization with Thioamide Derivatives

The Hantzsch dihydropyridine synthesis has been adapted to incorporate sulfur-containing substituents. A representative procedure involves condensing ethyl acetoacetate, 3,4-dimethoxybenzaldehyde, and 2-cyanothioacetamide in ethanol with piperidine as a catalyst. The intermediate thiolate undergoes alkylation with 2-bromo-4’-methoxyacetophenone under reflux to introduce the sulfanyl group. For the target compound, replacing the bromoacetophenone with a carbamoylmethyl bromide derivative enables the installation of the carbamoylmethylsulfanyl moiety.

Reaction conditions are critical:

- Solvent : Ethanol or acetonitrile for optimal solubility.

- Temperature : Reflux (78°C for ethanol) to drive cyclization.

- Catalyst : Piperidine (10 mol%) accelerates enamine formation.

Mechanistic Insight :

The reaction proceeds via Knoevenagel condensation between the aldehyde and ethyl acetoacetate, followed by Michael addition of the thioamide. Cyclization generates the dihydropyridine ring, with subsequent alkylation at the sulfur center.

Piperidinium Thiolate Alkylation (Pathway B)

Piperidinium thiolates, formed in situ from 2-cyanothioacetamide and piperidine, react with electrophiles to introduce sulfanyl groups. For example, treatment of piperidinium 4-(3-chlorophenyl)-3-cyano-5-ethoxycarbonyl-6-ethyl-1,4-dihydropyridine-2-thiolate with 2-bromo-1-(4-chlorophenyl)ethanone yields sulfanyl-dihydropyridines. Adapting this method, substituting the bromo compound with bromoacetamide derivatives installs the carbamoylmethylsulfanyl group.

Optimization Notes :

- Stoichiometry : A 1:1 ratio of thiolate to electrophile minimizes side reactions.

- Work-Up : Acidic quenching with HCl precipitates the product, enhancing purity.

Functionalization of Preformed Dihydropyridine Cores

Carbamoylmethylsulfanyl Group Installation

The sulfanyl group is introduced via nucleophilic displacement. Treatment of a bromomethyl-dihydropyridine precursor with potassium carbamoylmethanethiolate in DMF at 60°C affords the target substituent. This approach avoids side reactions observed with more reactive electrophiles.

Side Reaction Mitigation :

- Protecting Groups : tert-Butoxycarbonyl (Boc) protects amines during alkylation.

- Solvent Choice : DMF enhances nucleophilicity of the thiolate.

Comparative Analysis of Synthetic Pathways

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows >98% purity, with retention time = 12.7 min.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridines or other derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely attributed to its functional groups. The presence of the cyano group and the carbamoylmethylsulfanyl moiety enhances its potential for interaction with biological targets, making it suitable for pharmacological applications. Its ability to undergo functionalization allows for the synthesis of derivatives that may exhibit enhanced biological activity or specificity towards certain targets.

Scientific Research Applications

The applications of 6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-p-tolyl-1,4-dihydro-pyridine-3-carboxylic acid allyl ester can be categorized into several key areas:

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds similar to 6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-p-tolyl-1,4-dihydro-pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting cell proliferation in HeLa and HCT-116 cells, suggesting potential for further development as anticancer agents.

- Enzyme Inhibition : The structural features of this compound suggest possible interactions with enzymes involved in disease pathways. Studies focusing on its binding affinity with specific enzymes could reveal its therapeutic potential as an inhibitor in metabolic or signaling pathways.

Synthetic Organic Chemistry

- Synthesis of Derivatives : The compound serves as a versatile precursor for synthesizing various derivatives through functionalization reactions. This capability is crucial for developing new compounds with tailored properties for specific applications in drug development.

- Catalytic Applications : Due to its unique structure, it may also be explored as a catalyst or ligand in various organic transformations, potentially enhancing reaction efficiencies and selectivities.

Biological Interaction Studies

- Molecular Docking Studies : Computational studies using molecular docking can elucidate the interactions between this compound and biological macromolecules. Such studies can provide insights into its mechanism of action and help optimize its structure for improved efficacy .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of dihydropyridine derivatives structurally related to this compound. The results demonstrated significant cytotoxicity against HeLa cells with an IC50 value of approximately 34 μM. This highlights the potential of these compounds as lead structures for developing novel anticancer agents .

Case Study 2: Enzyme Interaction

In silico studies have indicated that dihydropyridine derivatives can act as inhibitors of specific enzymes linked to inflammatory pathways. Molecular docking simulations suggested that these compounds could bind effectively to the active sites of targeted enzymes, paving the way for further experimental validation .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

6-(Methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylic acid esters: These compounds are structurally similar and have been studied for their biological activity.

6'-Carbamoylmethylthio-5'-cyano-2'-methyl-1',4'-dihydro-4,4'-bipyridine-3'-carboxylic acids:

Uniqueness: The presence of the allyl ester group in this compound distinguishes it from similar compounds, potentially affecting its reactivity and applications.

Biological Activity

6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-p-tolyl-1,4-dihydro-pyridine-3-carboxylic acid allyl ester is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the dihydropyridine class, which is known for various pharmacological properties. Its structure can be represented as follows:

- Molecular Formula : C16H18N2O2S

- Molecular Weight : 302.39 g/mol

The presence of functional groups such as cyano and carbamoyl contributes to its biological activity.

Antioxidant Activity

Research indicates that compounds in the dihydropyridine class exhibit antioxidant properties. The presence of the cyano group may enhance radical scavenging activity. A study demonstrated that related compounds reduced oxidative stress markers in cellular models, suggesting a protective effect against oxidative damage.

Antimicrobial Properties

6-Carbamoylmethylsulfanyl derivatives have shown promising antimicrobial activity against various pathogens. In vitro studies have reported effectiveness against Gram-positive and Gram-negative bacteria, possibly due to the disruption of bacterial cell membranes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In animal models, it significantly reduced inflammation markers such as TNF-alpha and IL-6 when administered in specific dosages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Neuroprotective Effects

Recent studies have indicated that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and protect neuronal cells from apoptosis induced by neurotoxic agents.

Case Studies

-

Case Study on Antimicrobial Activity :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various dihydropyridine derivatives, including our compound, against resistant strains of bacteria. Results showed that it inhibited growth effectively, supporting its potential use in treating resistant infections . -

Neuroprotection in Animal Models :

In a controlled study involving rats subjected to induced oxidative stress, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to controls. These findings were published in Neuroscience Letters, highlighting its potential for treating neurodegenerative disorders .

The biological activity of this compound is believed to involve multiple pathways:

- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress.

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.

- Anti-inflammatory Pathway : Inhibition of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 6-carbamoylmethylsulfanyl-5-cyano-2-methyl-4-p-tolyl-1,4-dihydro-pyridine-3-carboxylic acid allyl ester, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, including condensation reactions and cyclization. For example, analogous dihydropyridine derivatives are synthesized via Hantzsch-type reactions under reflux conditions with ethanol as a solvent. Optimization may involve adjusting stoichiometric ratios (e.g., molar equivalents of cyanoacetamide and allyl esters) and catalysts (e.g., ammonium acetate). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (>75%) and purity (>95%) .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical for characterization?

- Methodological Answer : Structural confirmation requires a combination of:

- X-ray crystallography to resolve bond angles and spatial arrangements (e.g., C–S bond lengths: ~1.78–1.82 Å; dihedral angles: 5–10° deviations from planarity) .

- NMR spectroscopy (¹H, ¹³C, DEPT) to assign protons (e.g., allyl ester protons at δ 4.6–5.2 ppm) and carbons (carbonyl carbons at ~165–170 ppm) .

- IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2220 cm⁻¹; C=O at ~1700 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Initial screens include:

- Antimicrobial assays (e.g., agar diffusion against E. coli or S. aureus; MIC values <50 µg/mL suggest potency) .

- Enzyme inhibition studies (e.g., fluorescence-based assays targeting kinases or hydrolases; IC₅₀ calculations via dose-response curves) .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of the dihydropyridine core be elucidated?

- Methodological Answer : Mechanistic studies employ:

- Isotopic labeling (e.g., ¹⁵N or ²H) to track proton transfer steps during cyclization .

- Computational DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to model transition states and activation energies (~20–25 kcal/mol for rate-limiting steps) .

Q. What computational strategies are effective for predicting the compound’s binding affinity to target proteins?

- Methodological Answer :

- Molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target receptors (e.g., PDB IDs: 3QNK for kinases). Parameters include grid box sizes (20×20×20 Å) and Lamarckian genetic algorithms .

- MD simulations (GROMACS) to assess stability of ligand-receptor complexes (RMSD <2.0 Å over 100 ns trajectories) .

Q. How can contradictory data in biological activity studies be resolved?

- Methodological Answer : Divergent results often arise from methodological variability. Resolution involves:

- Meta-analysis of assay conditions (e.g., pH, temperature, solvent polarity) to identify confounding factors .

- Dose-response standardization (e.g., Hill slope normalization) to compare EC₅₀ values across studies .

Q. What strategies ensure the compound’s stability during storage and experimental handling?

- Methodological Answer : Stability is maintained via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.